molecular formula C9H14N4 B8766926 5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No.: B8766926
M. Wt: 178.23 g/mol
InChI Key: WYNSZGAWVOMWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C9H14N4/c10-9-5-8-6-12(7-1-2-7)3-4-13(8)11-9/h5,7H,1-4,6H2,(H2,10,11)

InChI Key

WYNSZGAWVOMWQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN3C(=CC(=N3)N)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 128a (2.68 g, 12.9 mmol), Fe (3.6 g, 64.4 mmol) and NH4Cl (4.1 g, 77.4 mmol) in ethanol (30 mL) and water (5 mL) was heated at reflux for 2 h. After the completion of the reaction, the mixture was filtered and the solid was washed with ethanol (150 mL). The filtrate was evaporated in vacuo and the residue was extracted with methanol/methylene chloride (1/7). The combined extracts were dried over Na2SO4 and evaporated. The residue was purified on reverse phase Combi-flash to give 128b (1.8 g, 75%). MS: [M+H]+ 179.
Name
128a
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Name
Yield
75%

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